Sdz-lap-977

描述

SDZ-LAP-977 is a small molecule drug developed by Sandoz Ltd. It is a derivative of Lavendustin A, an epidermal growth factor receptor tyrosine kinase inhibitor. This compound has shown potent antiproliferative activity and has been studied for its potential therapeutic applications in treating various types of cancer, including melanoma and psoriasis .

准备方法

SDZ-LAP-977 是通过薰衣草素 A 的化学衍生化合成的。 合成路线涉及对分子中 2,5-二甲氧基苯基部分的修饰,从而形成 5-[2-(2,5-二甲氧基-苯基)乙基]-2-羟基-苯甲酸甲酯 . 该化合物通常在实验室环境中使用标准有机合成技术(包括酯化和羟基化反应)进行制备 .

化学反应分析

SDZ-LAP-977 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成相应的氧化衍生物。

还原: 可以进行还原反应以修饰分子中的官能团。

这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及用于取代反应的各种亲核试剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

SDZ-LAP-977 由于其抗增殖特性而被广泛研究。 它已显示出对各种癌细胞系的生长具有抑制作用,包括人胰腺肿瘤细胞 (MIA PaCa-2) 和人外阴癌细胞 (A431) . 该化合物已用于临床前研究,以评估其作为抗癌剂的潜力。 此外,还研究了 this compound 对细胞周期的影响,特别是它通过与微管上的秋水仙碱结合位点结合并抑制微管聚合来阻断有丝分裂中细胞周期的能力 .

作用机制

SDZ-LAP-977 的作用机制涉及其与微管上的秋水仙碱结合位点的结合,这会抑制微管聚合。 微管动力学的这种破坏会导致有丝分裂中的细胞周期停滞,最终导致细胞增殖抑制 . 与母体化合物薰衣草素 A 不同,this compound 不会抑制表皮生长因子受体酪氨酸激酶活性 .

相似化合物的比较

SDZ-LAP-977 由于其对 2,5-二甲氧基苯基部分的特定修饰,与其他类似化合物相比是独一无二的。类似的化合物包括:

薰衣草素 A: 母体化合物,是一种表皮生长因子受体酪氨酸激酶抑制剂。

秋水仙碱: 另一种微管抑制剂,它与微管上的秋水仙碱结合位点结合。

鬼臼毒素: 一种也靶向微管并破坏微管动力学的化合物.

This compound 脱颖而出,因为它具有选择性的抗增殖活性,并且能够抑制微管聚合而不影响表皮生长因子受体酪氨酸激酶活性 .

生物活性

SDZ-LAP-977, also known as SDZ281-977, is a synthetic derivative of Lavendustin A, developed by Sandoz Ltd. It functions primarily as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor with notable antiproliferative properties. This compound has been the focus of various studies due to its potential applications in cancer therapy, particularly against human pancreatic and vulvar carcinoma cell lines.

The primary mechanism of action for this compound involves its interaction with the colchicine binding site on tubulin. This binding inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest during mitosis. Consequently, this results in the inhibition of cell proliferation across several cancer types .

Efficacy in Cancer Models

Research has demonstrated the efficacy of this compound in several in vitro and in vivo models:

-

In Vitro Studies : The compound has shown significant antiproliferative activity against various cancer cell lines, including:

- MIA PaCa-2 : Human pancreatic tumor cells.

- A431 : Human vulvar carcinoma cells.

- In Vivo Studies : In animal models, particularly nude mice bearing human tumor xenografts, this compound demonstrated promising anticancer activity. The compound was administered via intraperitoneal injection, resulting in reduced tumor growth rates compared to control groups .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other compounds:

| Compound | Mechanism of Action | Target Cancer Types | Notable Features |

|---|---|---|---|

| This compound | Inhibits tubulin polymerization | Pancreatic, Vulvar carcinoma | Selective antiproliferative activity |

| Lavendustin A | EGFR tyrosine kinase inhibition | Various cancers | Parent compound |

| Colchicine | Binds colchicine site on tubulin | Gout, Cancer | Known for anti-inflammatory effects |

| Podophyllotoxin | Disrupts microtubule dynamics | Various cancers | Derived from the mayapple plant |

This table illustrates how this compound stands out due to its selective action on tubulin without affecting EGFR activity directly.

Case Study: Antiproliferative Effects

In a recent study published in Cancer Research, researchers evaluated the effects of this compound on MIA PaCa-2 cells. The study reported:

- Cell Viability : A significant reduction in cell viability was observed at concentrations above 0.5 µM after 48 hours.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment with this compound.

These findings underscore the compound's potential as a therapeutic agent for pancreatic cancer .

Clinical Implications

The promising preclinical results have led to discussions about advancing this compound into clinical trials. The focus will be on its safety profile and efficacy in patients with advanced solid tumors resistant to conventional therapies.

属性

IUPAC Name |

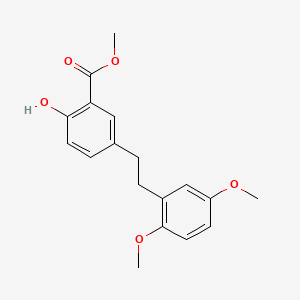

methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-21-14-7-9-17(22-2)13(11-14)6-4-12-5-8-16(19)15(10-12)18(20)23-3/h5,7-11,19H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOFTOHENYHNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCC2=CC(=C(C=C2)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201198505 | |

| Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150779-71-8 | |

| Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150779-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。